2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid
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Overview
Description
2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with the molecular formula C18H21NO5S. This compound is characterized by its complex structure, which includes a benzenesulfonamido group and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method starts with the sulfonation of 2-methoxy-4-methyl-5-(propan-2-yl)benzene, followed by the introduction of the benzoic acid group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also play a role in its biological activity, possibly through interactions with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Methoxy-4-methylbenzenesulfonamido]benzoic acid
- 2-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid
- 2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid methyl ester
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzenesulfonamido group and a benzoic acid moiety makes it particularly versatile in various chemical reactions and research applications.
Properties
IUPAC Name |
2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-11(2)14-10-17(16(24-4)9-12(14)3)25(22,23)19-15-8-6-5-7-13(15)18(20)21/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKKXDKQATJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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